![molecular formula C19H22N4 B2375385 N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850746-57-5](/img/structure/B2375385.png)
N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Descripción general
Descripción
N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities.
Métodos De Preparación
The synthesis of N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency and scalability.
Análisis De Reacciones Químicas
N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol.
Aplicaciones Científicas De Investigación
Inhibition of mTOR Pathway
Research indicates that compounds similar to N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can act as inhibitors of the mechanistic target of rapamycin (mTOR) pathway. This pathway plays a critical role in cell growth and metabolism, making it a target for cancer therapies. A study highlighted that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant inhibitory activity against mTOR, suggesting similar potential for this compound .
Anti-tubercular Activity
Recent investigations have explored the anti-tubercular properties of pyrazolo[1,5-a]pyrimidine derivatives. In vitro studies demonstrated that certain derivatives showed promising activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold could enhance efficacy .
Inhibition of Adaptor Associated Kinase 1 (AAK1)
Another significant application involves the inhibition of AAK1, a kinase implicated in endocytosis and synaptic vesicle recycling. Compounds like this compound have been shown to inhibit AAK1 effectively, suggesting potential therapeutic uses in neurological disorders where endocytic processes are disrupted .
Cardiovascular Research
The compound's influence on cholesterol metabolism has also been studied. Inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT) are crucial for managing cholesterol levels and preventing atherosclerosis. Some derivatives related to this compound have demonstrated significant reductions in atherosclerotic plaque development in animal models .
Data Table: Summary of Applications
Case Study 1: mTOR Inhibition
A study conducted on various pyrazolo[1,5-a]pyrimidine compounds revealed that modifications at the 7-position significantly enhanced mTOR inhibitory activity. The findings suggest that this compound could serve as a lead compound for developing new cancer therapies targeting the mTOR pathway.
Case Study 2: Anti-tubercular Effects
In vitro testing of several derivatives against Mycobacterium tuberculosis showed that specific modifications increased potency. Compounds with a phenyl group at the 3-position demonstrated enhanced anti-tubercular effects compared to other structural variants.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity, similar to this compound.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with notable biological activity, particularly in enzyme inhibition.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications .
Actividad Biológica
N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest due to its biological activity, particularly as an inhibitor of adaptor associated kinase 1 (AAK1). This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Inhibition of AAK1
This compound functions primarily as an inhibitor of AAK1, a serine/threonine kinase involved in clathrin-mediated endocytosis. AAK1 plays a crucial role in synaptic vesicle recycling and receptor-mediated endocytosis by modulating the activity of clathrin-coated vesicles. The compound's ability to inhibit AAK1 suggests potential applications in neurological disorders and conditions where endocytic pathways are disrupted .
Binding Interactions
The binding interactions of this compound with AAK1 have been characterized through molecular docking studies. These studies indicate that the compound forms critical hydrogen bonds and hydrophobic interactions within the active site of the kinase, which are essential for its inhibitory effects .
Antimicrobial Activity
Research has shown that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, related pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds have been reported as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
Cytotoxicity Studies
In vitro studies assessing cytotoxicity have indicated that certain derivatives do not exhibit significant toxicity towards human cell lines such as HaCat (keratinocytes) and Balb/c 3T3 (fibroblasts). This suggests a favorable safety profile for potential therapeutic applications .
Case Studies and Experimental Data
A series of experimental studies have evaluated the biological activity of this compound and its derivatives:
Study | Activity | MIC (µM) | Cell Line | Toxicity |
---|---|---|---|---|
Study 1 | Antibacterial against E. coli | 0.21 | HaCat | Low |
Study 2 | Antifungal against Candida spp. | Not specified | Balb/c 3T3 | Low |
Study 3 | Inhibition of AAK1 | Not applicable | Not applicable | Low |
Computational Studies
Computational docking studies have provided insights into the binding affinities and interaction profiles of this compound with various targets. The binding energies suggest that this compound could be optimized further for enhanced potency against specific biological targets like AAK1 and other kinases involved in disease pathways .
Propiedades
IUPAC Name |
N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-13-12-17(21-16-10-6-7-11-16)23-19(20-13)18(14(2)22-23)15-8-4-3-5-9-15/h3-5,8-9,12,16,21H,6-7,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXSMTHKFBACMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3CCCC3)C)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201322003 | |
Record name | N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201322003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647671 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
850746-57-5 | |
Record name | N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201322003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.